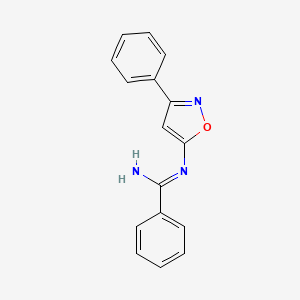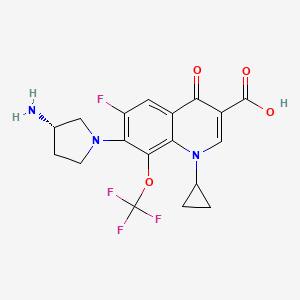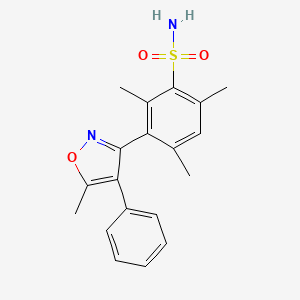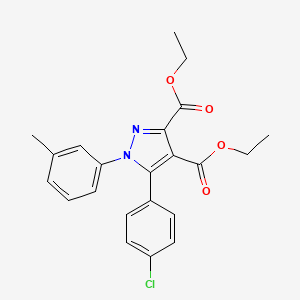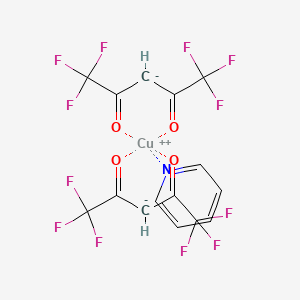
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is a coordination compound that features copper as the central metal ion. This compound is known for its unique structural and chemical properties, which make it valuable in various scientific and industrial applications. The presence of hexafluoropentane-2,4-dionato and pyridine ligands contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac) and pyridine. The reaction is usually carried out in an organic solvent such as light petroleum or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents like light petroleum or carbon tetrachloride.
Stoichiometry: Equimolar amounts of copper(II) salts, Hhfac, and pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organic solvents and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridine ligand can be substituted with other nitrogen-containing ligands.
Coordination Reactions: The compound can form adducts with other ligands, such as diazines.
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nitrogen-containing ligands like diazines.
Coordination Reactions: Often carried out in organic solvents at room temperature.
Oxidation-Reduction Reactions: May involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Coordination Reactions: Adducts with additional ligands.
Oxidation-Reduction Reactions: Copper complexes with altered oxidation states.
Applications De Recherche Scientifique
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism by which Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various substrates, facilitating reactions through:
Ligand Exchange: The exchange of ligands around the copper center can activate or deactivate certain chemical pathways.
Redox Activity: The copper center can undergo oxidation or reduction, influencing the reactivity of the compound.
Chelation: The hexafluoropentane-2,4-dionato ligands can chelate metal ions, stabilizing reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper, bis(1,1,1-trifluoroacetylacetonato)(pyridine)-: Similar structure but with trifluoroacetylacetonato ligands.
Copper, bis(acetylacetonato)(pyridine)-: Similar structure but with acetylacetonato ligands.
Uniqueness
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is unique due to the presence of hexafluoropentane-2,4-dionato ligands, which provide enhanced stability and reactivity compared to other similar compounds. The fluorinated ligands contribute to the compound’s distinct electronic and steric properties, making it valuable in specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H7CuF12NO4 |
|---|---|
Poids moléculaire |
556.75 g/mol |
Nom IUPAC |
copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;pyridine |
InChI |
InChI=1S/2C5HF6O2.C5H5N.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2-4-6-5-3-1;/h2*1H;1-5H;/q2*-1;;+2 |
Clé InChI |
JCCMCKFEDBOTMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


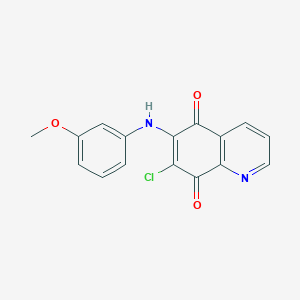
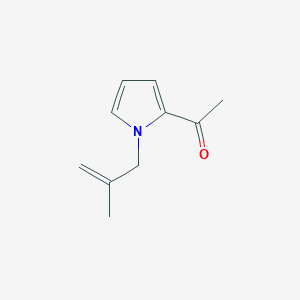

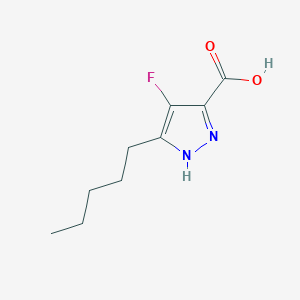
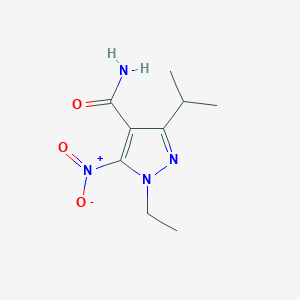
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
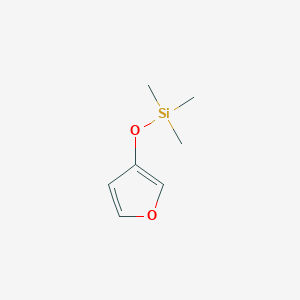
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
